molecular formula C10F22O2S B13418259 Perfluorodecanesulphonyl fluoride CAS No. 307-51-7

Perfluorodecanesulphonyl fluoride

Cat. No.: B13418259
CAS No.: 307-51-7
M. Wt: 602.14 g/mol
InChI Key: QMNUYVWNQITPHA-UHFFFAOYSA-N
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Description

Perfluorodecanesulphonyl fluoride is a synthetic perfluorinated compound characterized by a sulfonyl fluoride functional group. This compound is part of the broader class of per- and polyfluoroalkyl substances (PFASs), known for their exceptional chemical stability and resistance to degradation. These properties make this compound valuable in various industrial applications, particularly in the production of other fluorinated compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

Perfluorodecanesulphonyl fluoride is typically synthesized through electrochemical fluorination (ECF) of decanesulfonyl fluoride in anhydrous hydrogen fluoride. The reaction can be represented as follows:

C10H21SO2F+21FC10F21SO2F+21H++42e\text{C}_{10}\text{H}_{21}\text{SO}_2\text{F} + 21\text{F}^- \rightarrow \text{C}_{10}\text{F}_{21}\text{SO}_2\text{F} + 21\text{H}^+ + 42\text{e}^- C10​H21​SO2​F+21F−→C10​F21​SO2​F+21H++42e−

This process involves the electrolysis of the precursor compound in a solution of hydrogen fluoride, resulting in the formation of this compound with a yield of approximately 25% .

Industrial Production Methods

On an industrial scale, the production of this compound follows the same electrochemical fluorination process. The precursor, decanesulfonyl fluoride, is subjected to electrolysis in anhydrous hydrogen fluoride, producing the desired compound along with hydrogen gas as a byproduct. The reaction conditions are carefully controlled to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Perfluorodecanesulphonyl fluoride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl fluoride group can be substituted by nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.

    Hydrolysis: In the presence of water, this compound can hydrolyze to form perfluorodecanesulfonic acid and hydrogen fluoride.

    Reduction: The compound can be reduced to form perfluorodecanesulfonamide under specific conditions.

Common Reagents and Conditions

    Nucleophiles: Ammonia, primary and secondary amines are commonly used in substitution reactions.

    Water: Hydrolysis reactions typically occur under acidic or basic conditions.

    Reducing Agents: Lithium aluminum hydride (LiAlH4) is often used for reduction reactions.

Major Products

    Sulfonamide Derivatives: Formed through substitution reactions with amines.

    Perfluorodecanesulfonic Acid: Resulting from hydrolysis.

    Perfluorodecanesulfonamide: Produced via reduction.

Scientific Research Applications

Perfluorodecanesulphonyl fluoride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of perfluorodecanesulphonyl fluoride primarily involves its interaction with nucleophiles. The sulfonyl fluoride group is highly reactive towards nucleophiles, leading to the formation of various derivatives. This reactivity is attributed to the electron-withdrawing nature of the perfluorinated chain, which enhances the electrophilicity of the sulfonyl fluoride group.

Comparison with Similar Compounds

Similar Compounds

    Perfluorooctanesulfonyl fluoride: Similar in structure but with a shorter carbon chain.

    Perfluorobutanesulfonyl fluoride: Another related compound with an even shorter carbon chain.

    Perfluorooctanoic acid: A perfluorinated carboxylic acid with different functional groups.

Uniqueness

Perfluorodecanesulphonyl fluoride is unique due to its longer carbon chain, which imparts distinct physical and chemical properties. This longer chain length enhances its hydrophobicity and oleophobicity, making it particularly useful in applications requiring extreme resistance to water and oil.

Properties

CAS No.

307-51-7

Molecular Formula

C10F22O2S

Molecular Weight

602.14 g/mol

IUPAC Name

1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-henicosafluorodecane-1-sulfonyl fluoride

InChI

InChI=1S/C10F22O2S/c11-1(12,3(15,16)5(19,20)7(23,24)9(27,28)29)2(13,14)4(17,18)6(21,22)8(25,26)10(30,31)35(32,33)34

InChI Key

QMNUYVWNQITPHA-UHFFFAOYSA-N

Canonical SMILES

C(C(C(C(C(C(F)(F)S(=O)(=O)F)(F)F)(F)F)(F)F)(F)F)(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

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